Cas no 86620-62-4 (4-(4-Methylpiperazin-1-yl)benzoic acid)

4-(4-Methylpiperazin-1-yl)benzoic acid structure
86620-62-4 structure
상품 이름:4-(4-Methylpiperazin-1-yl)benzoic acid
CAS 번호:86620-62-4
MF:C12H16N2O2
메가와트:220.267642974854
MDL:MFCD02682063
CID:61006
PubChem ID:172089067

4-(4-Methylpiperazin-1-yl)benzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 4-(4-Methylpiperazin-1-yl)benzoic acid
    • 4-(4-Methylpiperazinyl)benzoic Acid
    • 4-(4-Methyl-piperazin-1-yl)-benzoic acid
    • 4-(4-methylpiperazino)benzoic acid
    • 1-(4-Carboxyphenyl)-4-methylpiperazine
    • 4-(4-Methylpiperazino) benzoic acid
    • Benzoic acid, 4-(4-methyl-1-piperazinyl)-
    • 4-(4-Methyl-piperazino)benzoic acid
    • 4-(4-METHYL-1-PIPERAZINYL)BENZOIC ACID
    • PubChem10481
    • Oprea1_658124
    • Oprea1_607890
    • KSC448O3P
    • UCFZVQHKTRSZMM-UHFFFAOYSA-N
    • Z
    • 4-(4-Methyl-1-piperazinyl)benzoic acid (ACI)
    • 4-(1-Methylpiperazin-4-yl)benzoic acid
    • AC-3057
    • PB29214
    • SY003702
    • 354813-15-3
    • Q27451684
    • 4-(4-methylpiperazin-1-yl)benzoicacid
    • SCHEMBL63450
    • DB-023132
    • SDCCGMLS-0066014.P001
    • PS-4294
    • M2267
    • CS-W014249
    • 4-(4-methylpiperazino)benzoic acid, AldrichCPR
    • CHEMBL2326882
    • AF-399/15540221
    • AC-3077
    • MFCD02682063
    • AKOS000260180
    • J-513549
    • 86620-62-4
    • 14N
    • DTXSID20353060
    • BDBM50490491
    • 4-(4-methylpiperazin-1-yl) benzoic acid
    • DB-305057
    • EN300-5505504
    • BP-10865
    • MDL: MFCD02682063
    • 인치: 1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
    • InChIKey: UCFZVQHKTRSZMM-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC(N2CCN(C)CC2)=CC=1)O

계산된 속성

  • 정밀분자량: 220.12100
  • 동위원소 질량: 220.121178
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 241
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 43.8
  • 소수점 매개변수 계산 참조값(XlogP): -0.9

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.188
  • 융해점: 230°C(lit.)
  • 비등점: 393.9°C at 760 mmHg
  • 플래시 포인트: 192.1℃
  • PSA: 43.78000
  • LogP: 1.13950

4-(4-Methylpiperazin-1-yl)benzoic acid 보안 정보

4-(4-Methylpiperazin-1-yl)benzoic acid 세관 데이터

  • 세관 번호:2933599090
  • 세관 데이터:

    ?? ?? ??:

    2933599090

    개요:

    2933599090. 피라진 링을 가진 다른 화합물 (기타 피라진 링을 가진 화합물 포함). 부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933599090. 구조에는 피리딘 링(수소화 여부와 상관없이)이나 피라진 링의 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

4-(4-Methylpiperazin-1-yl)benzoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB224411-5 g
4-(4-Methylpiperazino)benzoic acid, 95%; .
86620-62-4 95%
5g
€120.10 2023-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M113A-5g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 97%
5g
¥163.0 2022-05-30
eNovation Chemicals LLC
D388777-5g
4-(4-Methylpiperazino)benzoic acid
86620-62-4 97%
5g
$185 2024-05-24
eNovation Chemicals LLC
D404099-25g
4-(4-Methylpiperazino)benzoic acid
86620-62-4 97%
25g
$800 2024-06-05
eNovation Chemicals LLC
D404099-100g
4-(4-Methylpiperazino)benzoic acid
86620-62-4 97%
100g
$2500 2024-06-05
TRC
M218810-10mg
4-(4-Methylpiperazin-1-yl)benzoic Acid
86620-62-4
10mg
$ 50.00 2022-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139351-25g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 ≥98.0%(HPLC)
25g
¥678.90 2023-09-02
abcr
AB224411-100 g
4-(4-Methylpiperazino)benzoic acid, 95%; .
86620-62-4 95%
100g
€795.70 2023-04-27
Alichem
A139002412-25g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 95%
25g
$165.83 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032783-1g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 98%
1g
¥35 2024-05-21

4-(4-Methylpiperazin-1-yl)benzoic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
참조
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Liu, Jian; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-84

합성회로 2

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  36 h, 80 °C
참조
Synthesis and thermal rearrangement of tertiary amine oxides derived from substituted piperazine
Saeed, May S.; et al, Chemica Sinica, 2012, 3(2), 292-298

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer
Han, Xin ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12831-12854

합성회로 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer
Han, Xin ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12831-12854

합성회로 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, 70 °C; 70 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
참조
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
참조
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

합성회로 7

반응 조건
1.1 Reagents: Hydrochloric acid ;  100 °C
참조
3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity
Setti, Eduardo L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1529-1534

합성회로 8

반응 조건
참조
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

합성회로 9

반응 조건
1.1 Solvents: Dimethylformamide ;  100 °C
2.1 Reagents: Hydrochloric acid ;  100 °C
참조
3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity
Setti, Eduardo L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1529-1534

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt → 110 °C; 10 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
참조
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Liu, Jian; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-84

합성회로 11

반응 조건
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel(2+), tris(2,2′-bipyridine-κN1,κN1′)-, bromide (1:2), (OC-6-11)- Solvents: Dimethylacetamide ;  3 - 6 h, rt
참조
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

4-(4-Methylpiperazin-1-yl)benzoic acid Raw materials

4-(4-Methylpiperazin-1-yl)benzoic acid Preparation Products

4-(4-Methylpiperazin-1-yl)benzoic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:86620-62-4)4-(4-Methylpiperazino)benzoic acid
A10324
순결:99%
재다:100g
가격 ($):204.0